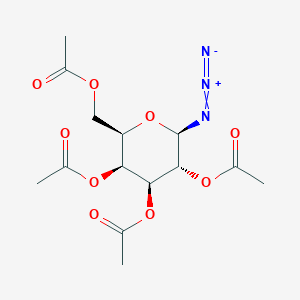

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

説明

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a derivative of galactopyranose . It can be used as a reactant to synthesize 1,2,3-Triazole-boron dipyrromethenes (BODIPYs) containing glucose groups via Cu (I)-catalyzed azide–alkyne “click” cycloaddition reaction conditions .

Molecular Structure Analysis

The empirical formula of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is C14H19N3O9 . Its molecular weight is 373.32 .Chemical Reactions Analysis

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate can participate in click chemistry reactions . It can be used to synthesize 1,2,3-Triazole-boron dipyrromethenes (BODIPYs) containing glucose groups .Physical And Chemical Properties Analysis

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a solid substance . It has an optical activity of [α]25/D −15°, c = 1 in chloroform . Its melting point is 96-99 °C (lit.) .科学的研究の応用

Organic Building Block

“1-Azido-1-deoxy-beta-D-glucopyranoside tetraacetate” can be used as an organic building block to prepare 1,2,3-triazole-containing complex by reacting with propagylglycine and sodium ascorbate via copper-catalyzed click chemistry approach .

Synthesis of Spacer-Equipped Phosphorylated Di-, Tri- and Tetrasaccharide Fragments

“2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide”, a compound related to “2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide”, is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

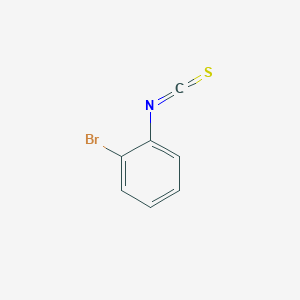

Chiral Reagent for Resolution of Amino Acid Derivatives

“2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate”, a compound related to “2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide”, is used as a chiral reagent for resolution of amino acid derivatives .

Deacylation Studies

The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta(3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl alpha-D-glucopyranosides have been studied . This research could provide insights into the chemical behavior of “1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate” and “2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide”.

Anomeric Effect Studies

The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results . This could be relevant to the study of “1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate” and “2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide”.

Density Functional Theory (DFT) Studies

A computational study on the deacylation of beta-D-glucose pentaacetate has been carried out with density functional theory (B3LYP/6-31G*) . This could provide theoretical insights into the behavior of “1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate” and “2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide”.

Safety and Hazards

作用機序

Target of Action

It is known that azides are often used in click chemistry, a powerful tool for bioconjugation, implying that the compound could potentially target a wide range of biomolecules .

Mode of Action

The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules, allowing the compound to bind to its targets. Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the efficiency of the CuAAC reaction it undergoes could be influenced by the concentration of copper ions in the environment .

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240175 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate | |

CAS RN |

13992-26-2 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)